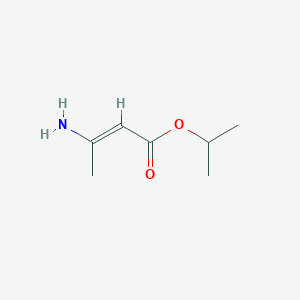

Isopropyl b-aminocrotonate

Description

Historical Context and Evolution of β-Enamino Esters as Synthetic Intermediates

The study of β-enamino esters dates back to the late 19th century with the discovery of the Hantzsch pyridine (B92270) synthesis. However, their full potential as versatile synthetic intermediates was not realized until the mid-20th century. Initially, their synthesis was often cumbersome, limiting their widespread application. Over the decades, significant advancements in synthetic methodologies have made β-enamino esters readily accessible. acs.org These developments include the use of various catalysts and milder reaction conditions, which have broadened the scope of their applicability in organic synthesis. acs.orgresearchgate.net The evolution of analytical techniques has also played a crucial role in understanding their structure and reactivity, further solidifying their importance in the field.

General Significance of β-Aminocrotonates as Activated Enamine Synthons

β-Aminocrotonates are considered "activated" enamine synthons due to the electron-withdrawing nature of the ester group, which modulates the nucleophilicity of the enamine. This activation allows them to participate in a diverse range of reactions, acting as both nucleophiles and electrophiles. Their ambiphilic nature makes them invaluable in the construction of various molecular frameworks.

They are extensively used in the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netnih.gov Examples of heterocycles synthesized from β-aminocrotonate derivatives include pyridines, pyrimidines, pyrroles, and pyrazoles. acs.orgresearchgate.netnih.gov Furthermore, they are precursors to other important synthetic intermediates like β-amino acids and γ-amino alcohols. acgpubs.orgacs.org The reactivity of β-aminocrotonates can be finely tuned by modifying the substituents on the nitrogen atom and the ester group, offering chemists a high degree of control over their synthetic transformations.

Specific Role and Potential of Isopropyl β-Aminocrotonate in Advanced Chemical Transformations

Isopropyl β-aminocrotonate, a specific derivative of β-aminocrotonic acid, serves as a key intermediate in the synthesis of various compounds, including peripheral vasodilators. google.com Its synthesis can be achieved through the condensation of isopropyl acetoacetate (B1235776) with ammonia (B1221849) gas. google.com This method is noted for its simplicity, high yield, and cost-effectiveness. google.com

One of the notable applications of isopropyl β-aminocrotonate is in multicomponent reactions, such as the Hantzsch 1,4-dihydropyridine (B1200194) synthesis. Hantzsch esters and their derivatives are valuable reagents in organic synthesis, acting as hydride donors in various reduction reactions and participating in photoredox catalysis. researchgate.netorganic-chemistry.orgresearchgate.net The isopropyl ester, in particular, can influence the properties and reactivity of the resulting Hantzsch ester.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143093-33-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

propan-2-yl (E)-3-aminobut-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4+ |

InChI Key |

YCKAGGHNUHZKCL-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/N |

Canonical SMILES |

CC(C)OC(=O)C=C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for β Aminocrotonate Compounds

Classical Ester Aminolysis Pathways for β-Aminocrotonate Synthesis

The traditional and widely employed method for synthesizing β-aminocrotonates involves the direct reaction of β-keto esters with ammonia (B1221849) or primary amines. This pathway, known as ester aminolysis, provides a straightforward route to these valuable compounds.

Condensation of β-Keto Esters with Ammonia and Primary Amines

The core of the classical synthesis involves the condensation reaction between a β-keto ester and an amine. In the case of isopropyl β-aminocrotonate, the primary starting material is isopropyl acetoacetate (B1235776), which is reacted with ammonia. google.com The general reaction can also be carried out with other β-keto esters, such as methyl acetoacetate and ethyl acetoacetate, and a variety of amines, including methylamine, ethylamine, and tertiary butylamine, to produce a range of substituted β-aminocrotonates. google.com

The reaction proceeds via a nucleophilic attack of the amine on the keto group of the ester, followed by dehydration to form the enamine product. A general scheme for this reaction is presented below:

Scheme 1: General Synthesis of β-Aminocrotonates

Where R can be Isopropyl, Methyl, Ethyl, etc., and R' can be H, Methyl, Ethyl, etc.

A specific example is the synthesis of isopropyl 3-aminocrotonate, which is achieved by reacting isopropyl acetoacetate with an excess of ammonia gas at room temperature. google.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometric Ratios

The efficiency of β-aminocrotonate synthesis is significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.

Solvent Effects: The choice of solvent can play a critical role in the reaction outcome. While some syntheses can be performed without a solvent, the use of an organic solvent is common. google.com Alcohols such as isopropanol (B130326) and methanol (B129727) are frequently employed. google.comgoogle.com For instance, in the synthesis of methyl aminocrotonate, experiments conducted with and without isopropanol as a solvent medium showed that the presence of the solvent could increase the yield from 59% to 86% when the methyl acetoacetate to ammonia to solvent ratio was adjusted. google.com However, increasing the solvent amount can also lead to longer reaction times. google.com In the synthesis of ethyl 3-aminocrotonate, methanol was found to be a more economical and efficient solvent compared to others. haui.edu.vn

Temperature: Reaction temperature is another key factor. For the synthesis of methyl aminocrotonate, increasing the batch temperature from 25°C to 50°C resulted in a decrease in yield from 78% to 52%. google.com In another instance, a continuous flow process for β-aminocrotonate synthesis is performed at a temperature ranging between 20-60° C. google.com

Stoichiometric Ratios: The molar ratio of the reactants significantly impacts the reaction rate and yield. In the synthesis of methyl amino crotonate, increasing the ratio of methyl acetoacetate to ammonia from 1:1 to 1:3 in the presence of a solvent decreased the reaction time from 180 minutes to 75 minutes and increased the yield from 59% to 73%. google.com A continuous flow process for β-amino crotonate synthesis describes reacting a base with an ester in ratios ranging from 1:3:0 to 3:1:3 (base:ester:solvent) to obtain high purity and yield. google.com

Table 1: Effect of Reaction Conditions on Methyl Aminocrotonate Synthesis

| Methyl Acetoacetate:Ammonia Ratio | Solvent (Isopropanol) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| 1:1 | Present | Room Temp | 180 | 59 | google.com |

| 1:2 | Present | Room Temp | - | - | google.com |

| 1:3 | Present | Room Temp | 75 | 73 | google.com |

| 1:2:0 | None | Room Temp | 75 | 59 | google.com |

| 1:2:1 | Present | Room Temp | - | - | google.com |

| 1:2:3 | Present | Room Temp | 120 | 86 | google.com |

| - | - | 25 | - | 78 | google.com |

| - | - | 50 | - | 52 | google.com |

Purification Strategies for β-Aminocrotonate Isolation

Following the completion of the reaction, the isolation and purification of the β-aminocrotonate product are essential to obtain a compound of high purity. Common purification strategies include filtration, crystallization, and drying.

In a described synthesis of isopropyl 3-aminocrotonate, the product precipitates as a solid from the reaction mixture upon cooling. The solid is then isolated by filtration, and the resulting filtration cake is dried to yield the final product. google.com For other β-aminocrotonates, the reaction product can be recovered by extracting the solution with a solvent that dissolves the β-amino α,β-unsaturated ester. google.com In some optimized processes, particularly in continuous flow synthesis, the drying time can be programmed to directly yield crystals of β-amino crotonate that require no further purification. google.com

Emerging and Catalytic Approaches to β-Aminocrotonate Formation

In addition to the classical methods, several emerging and catalytic approaches have been developed to improve the efficiency, environmental footprint, and scalability of β-aminocrotonate synthesis.

Catalytic Synthesis: The use of catalysts can significantly enhance the reaction rate and yield. Acid catalysts, such as acetic acid, are often added to reduce the reaction time. google.com Some processes utilize a salt of ammonia or a metal, such as lithium, zinc, cadmium, cerium, or lead, which is soluble in the organic solvent, to catalyze the reaction between ammonia and the ester. google.com More advanced catalytic systems, including the use of lipases, have been explored for the synthesis of β-amino acid esters, demonstrating the potential for biocatalysis in this field. mdpi.comau.dk

Continuous Flow Synthesis: A significant advancement in the synthesis of β-aminocrotonates is the development of continuous flow processes. google.comresearchgate.netwipo.int These methods offer several advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and the potential for higher yields and purity. researchgate.net Continuous flow synthesis can be performed with or without a solvent and can be adapted for large-scale production. google.comresearchgate.net For instance, a continuous flow process reacting an ester of acetoacetate with a base like ammonia has been shown to produce β-aminocrotonates in yields greater than 93%. google.com

Table 2: Comparison of Synthetic Methodologies for β-Aminocrotonates

| Methodology | Reactants | Catalyst | Solvent | Yield (%) | Key Advantages | Reference |

| Classical Batch | Isopropyl acetoacetate, Ammonia | None | None | 80 | Simple procedure | google.com |

| Classical Batch | Methyl acetoacetate, Ammonia | None | Isopropanol | 59-86 | Improved yield with solvent | google.com |

| Continuous Flow | Methyl acetoacetate, Ammonia | Acetic Acid (optional) | Isopropanol (optional) | >93 | High yield, scalability | google.com |

| Catalytic Batch | β-keto ester, Amine | Metal Salt | Organic Solvent | 20-50 | Catalytic enhancement | google.com |

| Enzyme-Catalyzed | Aromatic amines, Acrylates | Lipase TL IM | Methanol | High | Green conditions, short reaction time | mdpi.com |

Fundamental Chemical Reactivity and Transformation Mechanisms of Isopropyl β Aminocrotonate

Tautomeric Equilibria in β-Aminocrotonates: Enamine-Imine Interconversion and Stereochemical Peculiarities

Isopropyl β-aminocrotonate, like other primary β-aminoenoates, exists in a state of tautomeric equilibrium between two forms: a major enamine tautomer and a minor imine tautomer. rsc.orgwikipedia.org This phenomenon is analogous to the well-known keto-enol tautomerism. wikipedia.org The interconversion involves the migration of a proton from the nitrogen atom to the α-carbon and a corresponding shift of the double bond. wikipedia.org

Stereochemical Peculiarities:

The double bond in the enamine tautomer gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers. For primary β-aminocrotonates, the (Z)-isomer is typically favored due to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This configuration minimizes steric hindrance and is energetically more favorable. The imine tautomer, formally isopropyl 3-iminobutanoate, is generally less stable and present in much lower concentrations at equilibrium. wikipedia.orglibretexts.org

Factors such as solvent polarity and temperature can influence the position of the tautomeric equilibrium. mdpi.com Polar solvents can disrupt the intramolecular hydrogen bond of the (Z)-enamine, potentially increasing the proportion of other forms, though the enamine structure remains dominant. mdpi.com

Table 1: Comparison of Isopropyl β-aminocrotonate Tautomers

| Feature | Enamine Tautomer | Imine Tautomer |

|---|---|---|

| Structure | Contains a C=C double bond and an amino group | Contains a C=N double bond |

| Relative Stability | More stable, predominant form | Less stable, minor form |

| Key Bonds | N-C=C-C=O | C-C=N-C=O |

| Stereochemistry | Exists as (E) and (Z) isomers; (Z) is favored | N/A |

| Hybridization of β-Carbon | sp² | sp³ |

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of Isopropyl β-aminocrotonate, possessing both nucleophilic and electrophilic centers, defines its rich reactivity. The enamine tautomer is an excellent nucleophile, with the electron density being highest at the β-carbon, making it the primary site for reactions with electrophiles. wikipedia.org

The nucleophilic β-carbon of the enamine tautomer of isopropyl β-aminocrotonate readily participates in Michael-type or conjugate addition reactions. glindiachemicals.commasterorganicchemistry.comwikipedia.org In these reactions, the enamine adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.comwikipedia.org

The general mechanism involves the attack of the β-carbon of the aminocrotonate onto the Michael acceptor, forming a new carbon-carbon bond. libretexts.orgchemistrysteps.com This creates a new enolate or iminium intermediate, which is then protonated during workup to yield the final 1,5-dicarbonyl compound or a related derivative. This reactivity is a cornerstone for building more complex molecular skeletons from simple precursors. masterorganicchemistry.com

Isopropyl β-aminocrotonate undergoes condensation reactions with various electrophiles, most notably aldehydes and ketones. smolecule.com The reaction with an aldehyde, for instance, is a key step in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. wikipedia.orgyoutube.com In this process, the enamine first reacts with the aldehyde in an aldol-type condensation. youtube.com The initial adduct can then undergo dehydration. The versatility of enamines allows them to react with a wide array of acylating and alkylating agents as well. wikipedia.orgniscpr.res.in

The reactivity of isopropyl β-aminocrotonate is most powerfully demonstrated in its use as a precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. rsc.orgnih.govnih.gov

Pyridine Synthesis (Hantzsch Reaction): Isopropyl β-aminocrotonate is a key intermediate in the Hantzsch synthesis of 1,4-dihydropyridines and pyridines. wikipedia.orgchemtube3d.com In this one-pot reaction, an aldehyde condenses with two equivalents of a β-dicarbonyl compound (one of which is the aminocrotonate, the other an acetoacetate). scribd.comresearchgate.net The reaction proceeds through a series of condensations and cyclization to form a dihydropyridine (B1217469) ring, which can then be oxidized to the aromatic pyridine. wikipedia.org

Pyrimidine (B1678525) Synthesis (Biginelli Reaction): The Biginelli reaction is another famous multicomponent reaction that can utilize β-aminocrotonate precursors to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like isopropyl acetoacetate (B1235776), the precursor to isopropyl β-aminocrotonate), and urea (B33335). wikipedia.org The aminocrotonate can be viewed as a pre-formed intermediate of the ketoester and ammonia (B1221849) (from urea), which then reacts with the aldehyde and the remaining part of the urea molecule to form the pyrimidine ring. organic-chemistry.orgresearchgate.net

Table 2: Key Reactions of Isopropyl β-aminocrotonate

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Ketone/Ester | 1,5-Dicarbonyl Compound | C-C bond formation |

| Hantzsch Synthesis | Aldehyde, Isopropyl Acetoacetate | Dihydropyridine/Pyridine | Heterocycle Synthesis |

| Biginelli Reaction | Aldehyde, Urea | Dihydropyrimidinone | Heterocycle Synthesis |

Intramolecular Rearrangements and Long-Term Stability of β-Aminocrotonate Scaffolds

Isopropyl β-aminocrotonate is a relatively stable compound under standard storage conditions. chemicalbook.com Its enamine structure, stabilized by conjugation and intramolecular hydrogen bonding, provides a robust scaffold for synthetic transformations. glindiachemicals.com While specific intramolecular rearrangements of the isolated compound are not commonly reported under normal conditions, related enamide structures can undergo transformations like photo-Fries-type rearrangements. rsc.org

The primary pathway for decomposition or instability involves hydrolysis. Under either acidic or basic conditions, the ester and enamine functionalities can be hydrolyzed. smolecule.com Acidic hydrolysis will break down the molecule into isopropyl alcohol, acetoacetic acid (which can decarboxylate), and an ammonium (B1175870) salt. Basic hydrolysis will yield the salt of the β-amino acid. The compound is generally stable enough to be used as a key intermediate in multi-step syntheses, including continuous flow processes which highlight its robustness. google.comresearchgate.net Its long-term stability is sufficient for its role as a versatile building block in the construction of more complex molecular architectures. glindiachemicals.com

Applications of Isopropyl β Aminocrotonate in the Synthesis of Complex Molecular Architectures

Construction of Heterocyclic Systems

The unique combination of an enamine and an ester functional group within one molecule makes isopropyl β-aminocrotonate an ideal precursor for a variety of nitrogen-containing heterocycles. Its reactivity has been harnessed in several classical and modern synthetic methodologies.

One-Pot Multicomponent Reactions (MCRs) for Poly-Substituted 1,4-Dihydropyridines (Hantzsch Esters and Analogues)

The most prominent application of isopropyl β-aminocrotonate is in the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction used to generate 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgorganic-chemistry.org These compounds are of significant pharmacological importance; for instance, nimodipine, a calcium channel blocker, is a well-known drug featuring this core structure. wikipedia.org In this reaction, isopropyl β-aminocrotonate acts as the key enamine component.

The general mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia (B1221849), and an α,β-unsaturated carbonyl compound (a chalcone (B49325) intermediate) from the aldehyde and the other β-ketoester equivalent. youtube.com These two intermediates then react via a Michael addition, followed by cyclization and elimination of water to yield the 1,4-DHP product. When using isopropyl β-aminocrotonate directly, it serves as the pre-formed enamine component, reacting with the Knoevenagel adduct of the aldehyde and the second ketoester. nih.gov

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| Aldehyde | Isopropyl β-aminocrotonate | β-Ketoester | Poly-substituted 1,4-Dihydropyridine (B1200194) | One-pot, multicomponent reaction. researchgate.net |

| Aldehyde | 2x Isopropyl acetoacetate (B1235776) | Ammonia/Ammonium (B1175870) acetate | Symmetrically substituted 1,4-Dihydropyridine | Classical approach, forms enamine in situ. organic-chemistry.org |

This table illustrates the general components of the Hantzsch reaction. Specific yields and conditions vary based on the substrates and catalysts used.

Synthesis of Pyridines and Terpyridines via Modified Bohlmann-Rahtz Procedures

Beyond dihydropyridines, isopropyl β-aminocrotonate is instrumental in synthesizing fully aromatic pyridines through the Bohlmann-Rahtz pyridine synthesis. This method involves the condensation of an enamine with an ethynylketone. wikipedia.orgacs.org The reaction first yields an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to form a 2,3,6-trisubstituted pyridine. wikipedia.org

Isopropyl β-aminocrotonate, as a readily available enamino ester, is an excellent substrate for this transformation. The classical Bohlmann-Rahtz procedure often requires high temperatures for the final cyclization step. organic-chemistry.org However, significant modifications have been developed to make the process more efficient and applicable to a wider range of substrates. These modifications include the use of Lewis acids or Brønsted acids to catalyze the reaction, allowing it to proceed under much milder conditions and often in a single step from the starting materials. organic-chemistry.orgresearchgate.netresearchgate.net For example, catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126), zinc(II) bromide, or even simple acetic acid have been shown to effectively promote the cyclodehydration step at lower temperatures, providing highly functionalized pyridines in good to excellent yields. organic-chemistry.orgresearchgate.net While the synthesis of terpyridines is not a direct, common outcome of this method, functionalized pyridines produced via the Bohlmann-Rahtz reaction can serve as key intermediates that are subsequently coupled to form terpyridine structures.

Table 2: Bohlmann-Rahtz Pyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Condition | Product |

|---|---|---|---|

| Isopropyl β-aminocrotonate | Ethynylketone | Heat (120-160°C) | 2,3,6-Trisubstituted Pyridine |

| Isopropyl β-aminocrotonate | Ethynylketone | Acetic Acid or Amberlyst 15 (50°C) | 2,3,6-Trisubstituted Pyridine |

| Ethyl β-aminocrotonate | Ethynylketone | Ytterbium(III) trifluoromethanesulfonate or Zinc(II) bromide | 2,3,6-Trisubstituted Pyridine |

This table summarizes the traditional and modified conditions for the Bohlmann-Rahtz synthesis. Isopropyl β-aminocrotonate is a suitable enamine for these reactions. organic-chemistry.orgresearchgate.net

Formation of Pyrimidinones and Related Cyclic Systems

The reactivity of the β-enamino ester scaffold makes isopropyl β-aminocrotonate a logical precursor for the synthesis of pyrimidinones. Pyrimidinones are six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. Their synthesis can be achieved through the cyclocondensation of a β-enamino ester with a reagent that provides the requisite N-C-N fragment.

A common strategy involves the reaction of a β-enamino ester with an isocyanate. In this reaction, the enamine nitrogen attacks the electrophilic carbon of the isocyanate, forming a urea-type intermediate. This intermediate, upon heating or treatment with an acid or base catalyst, undergoes intramolecular cyclization by the attack of the newly formed urea (B33335) N-H onto the ester carbonyl group, with subsequent elimination of isopropanol (B130326), to yield a substituted pyrimidinone. Similarly, reactions with ureas or thioureas can also be employed to construct the pyrimidinone or thiopyrimidinone core.

Exploration of Other Nitrogen-Containing Heterocycles (e.g., Quinolones, Oxazoles, Pyrroles, Isoxazoles)

The versatility of isopropyl β-aminocrotonate and its precursor, isopropyl acetoacetate, extends to the synthesis of a variety of other important five- and six-membered nitrogen-containing heterocycles.

Quinolones: Quinolone structures can be assembled using methods analogous to the Gould-Jacobs reaction. This involves the reaction of an aniline (B41778) derivative with a β-ketoester (like isopropyl acetoacetate) or a pre-formed enamine (like isopropyl β-aminocrotonate) at high temperatures. The reaction proceeds via an initial condensation to form an anilinocrotonate, which then undergoes a thermal cyclization followed by aromatization to yield the 4-hydroxyquinolone core, a key structure in many antibacterial agents. nih.gov

Oxazoles: Oxazoles are five-membered rings containing nitrogen and oxygen. The Robinson-Gabriel synthesis is a classical method for their preparation, involving the cyclization and dehydration of an α-acylamino ketone. pitt.edu Isopropyl β-aminocrotonate can be a starting point for generating the necessary α-acylamino ketone precursor through acylation of the nitrogen followed by selective oxidation or halogenation at the α-position and subsequent reaction. More direct methods can involve the cyclization of enamides, which can be prepared from β-enamino esters, using an oxidant like phenyliodine diacetate. acs.orgslideshare.net

Pyrroles: While the most common synthesis of pyrroles is the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, isopropyl β-aminocrotonate can be used in the Hantzsch pyrrole (B145914) synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of an α-halo ketone with a β-ketoester and ammonia or a primary amine. researchgate.net By analogy, reacting an α-halo ketone with isopropyl β-aminocrotonate would lead directly to a polysubstituted pyrrole derivative.

Isoxazoles: Isoxazoles are synthesized by the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comnih.gov Isopropyl acetoacetate, the direct precursor to isopropyl β-aminocrotonate, is an ideal 1,3-dicarbonyl substrate for this reaction. researchgate.netorganic-chemistry.org The reaction involves the formation of an oxime with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.com

Assembly of Bridged and Polycyclic Frameworks

The nucleophilic character of the β-carbon in isopropyl β-aminocrotonate makes it a powerful tool for carbon-carbon bond formation, enabling the construction of complex polycyclic systems.

Formation of Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane skeleton is a core structural motif in numerous natural products and is a valuable template in medicinal chemistry. researchgate.net A powerful method for constructing this bridged ring system is the Robinson annulation reaction. wikipedia.orgnrochemistry.comjuniperpublishers.com This reaction sequence classically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.com

In this context, isopropyl β-aminocrotonate can serve as the Michael donor. Its reaction with a suitable Michael acceptor, such as an α,β-unsaturated ketone (e.g., methyl vinyl ketone), generates a 1,5-dicarbonyl intermediate (after hydrolysis of the resulting imine). wikipedia.org When this Michael addition is performed in the presence of a cyclic ketone, such as cyclohexanone, the sequence can lead to the formation of a bicyclo[3.3.1]nonane derivative. nih.govrsc.org The initial Michael adduct undergoes an intramolecular aldol condensation with the cyclic ketone, establishing the characteristic bridged framework. This approach provides a convergent route to complex polycyclic structures from relatively simple starting materials.

Table 3: General Synthetic Pathways Using Isopropyl β-Aminocrotonate (or Precursor)

| Target Heterocycle/Framework | Key Reaction Type | Required Co-reactant(s) |

| Pyrimidinone | Cyclocondensation | Isocyanate, Urea, or Thiourea |

| Quinolone | Gould-Jacobs Reaction | Aniline derivative |

| Oxazole | Robinson-Gabriel Synthesis | Acylating agent, then cyclization |

| Pyrrole | Hantzsch Pyrrole Synthesis | α-Halo ketone |

| Isoxazole | Paal-Knorr Type | Hydroxylamine (with Isopropyl Acetoacetate) |

| Bicyclo[3.3.1]nonane | Robinson Annulation | α,β-Unsaturated Ketone, Cyclic Ketone |

This table outlines the general strategies for synthesizing various molecular architectures starting from isopropyl β-aminocrotonate or its direct precursor.

Synthesis of Polymeric Betaines and Related Polymeric Materials

Polymeric betaines are a class of polymers containing both a cationic and an anionic group in the same repeating unit, rendering them zwitterionic. These materials have garnered significant interest due to their unique properties, including high polarity, excellent solubility in water, and responsiveness to stimuli such as pH and ionic strength. Isopropyl β-aminocrotonate serves as a key monomer in the synthesis of certain types of polymeric betaines.

The synthesis of these polymers often proceeds via a Michael addition reaction. In this process, the enamine nitrogen of isopropyl β-aminocrotonate or its derivatives acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. For instance, the reaction of polyaminoethylene with acrylic acid leads to the formation of a polybetaine with a high zwitterionic character. acs.org Similarly, N-substituted aminocrotonates, derived from the condensation of acetoacetic esters with various amines and amino acids, can be polymerized to form a range of functional polymeric betaines. acs.org

The general synthetic approach involves the reaction of a β-enamino ester, such as isopropyl β-aminocrotonate, with a suitable co-monomer. The resulting polymers can be linear or crosslinked, depending on the reaction conditions and the monomers used. The properties of the final polymeric material can be tailored by modifying the structure of the aminocrotonate monomer. acs.org

| Compound Name | Role in Synthesis |

| Isopropyl β-aminocrotonate | Monomer |

| Acrylic Acid | Co-monomer / Michael Acceptor |

| Polyaminoethylene | Polymeric backbone |

| N-substituted aminocrotonates | Functionalized monomers |

Development of C-Nucleosides and Their Analogues

C-nucleosides are analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond. This structural modification imparts greater stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer therapies. nih.gov While direct literature citing the use of isopropyl β-aminocrotonate in C-nucleoside synthesis is not abundant, its chemical nature as a β-enamino ester makes it a plausible precursor for the construction of the heterocyclic base portion of C-nucleoside analogues.

The synthesis of C-nucleosides is a challenging endeavor that often involves the construction of a heterocyclic ring onto a sugar scaffold. nih.govnih.gov β-Enamino carbonyl compounds, a class to which isopropyl β-aminocrotonate belongs, are well-established precursors for the synthesis of various heterocyclic systems. acgpubs.org For example, they can react with a variety of electrophiles to form substituted pyridines, pyrimidines, and other nitrogen-containing rings that can serve as the aglycone part of a C-nucleoside.

A general strategy could involve the reaction of a suitably protected sugar derivative bearing an electrophilic center with the enamine of isopropyl β-aminocrotonate. Subsequent cyclization and functional group manipulations would then lead to the desired C-nucleoside analogue. The versatility of β-enamino esters in heterocyclic synthesis suggests their potential utility in creating a diverse library of C-nucleoside candidates for biological screening. acgpubs.org

| Compound Class | Relevance to Synthesis |

| Isopropyl β-aminocrotonate | Potential precursor for the heterocyclic base |

| Sugar Derivatives (e.g., glycosyl halides) | Source of the carbohydrate moiety |

| β-Enamino carbonyl compounds | Versatile intermediates for heterocycle synthesis acgpubs.org |

| C-Nucleosides | Target molecules with enhanced stability nih.gov |

Generation of Reactive Intermediates for Downstream Functionalization (e.g., Acyl Radicals from Dihydropyridine (B1217469) Derivatives)

A significant application of isopropyl β-aminocrotonate lies in its use as a key component in the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-enamino ester like isopropyl β-aminocrotonate and a β-ketoester), and an ammonia source to produce a 1,4-dihydropyridine ring. youtube.comyoutube.com

These Hantzsch dihydropyridines are not merely stable final products; they can serve as precursors to highly reactive intermediates, particularly radicals, for subsequent chemical transformations. Recent advancements in photoredox catalysis have enabled the generation of various radical species from dihydropyridine derivatives under mild conditions. acs.orgnih.gov

Specifically, 1,4-dihydropyridines synthesized using isopropyl β-aminocrotonate can be designed to generate acyl radicals. Through a process of single-electron oxidation, often initiated by a photocatalyst under visible light irradiation, the dihydropyridine can undergo fragmentation to release a radical species. nih.govresearchgate.netbeilstein-journals.org This method provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner. The generated acyl radicals can then participate in a variety of coupling reactions, allowing for the synthesis of complex ketones and other carbonyl-containing molecules.

This two-step sequence—Hantzsch synthesis followed by photoredox-mediated radical generation—highlights the utility of isopropyl β-aminocrotonate in facilitating complex bond formations through a cascade of well-established and modern synthetic methodologies.

| Compound/Intermediate | Role |

| Isopropyl β-aminocrotonate | Reactant in Hantzsch dihydropyridine synthesis |

| Aldehyde | Reactant in Hantzsch dihydropyridine synthesis |

| β-Ketoester | Reactant in Hantzsch dihydropyridine synthesis |

| 1,4-Dihydropyridine | Stable intermediate, precursor to radicals |

| Acyl Radical | Reactive intermediate for downstream functionalization |

| Photocatalyst | Initiator for radical generation |

Advanced Mechanistic Elucidation and Computational Investigations of Isopropyl β Aminocrotonate Transformations

Quantum Chemical Modeling of Reaction Pathways

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. For transformations involving Isopropyl β-aminocrotonate, quantum chemical modeling, particularly Density Functional Theory (DFT), has been instrumental in providing a molecular-level understanding of reaction pathways, transition states, and electronic properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

While specific DFT studies on Isopropyl β-aminocrotonate are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational investigations of closely related systems, such as the Hantzsch and Biginelli reactions, where β-aminocrotonate esters are key intermediates. wikipedia.orgresearchgate.net

DFT calculations have been employed to elucidate the mechanistic pathways of these multicomponent reactions. For instance, in a Hantzsch-like reaction, DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level have been used to optimize the transition state structures and calculate the reaction energy barriers of intermediates. researchgate.net These studies have revealed that the reaction energy barriers and the dominant configurations of the intermediates are critical determinants of chemoselectivity. researchgate.net The formation of key intermediates, such as enamines and their subsequent reactions, can be modeled to understand the feasibility of different reaction channels. researchgate.net

In the context of amine-catalyzed aldol (B89426) reactions involving enamine intermediates, DFT (B3LYP/6-31G*) and CPCM solvation models have been used to explore mechanisms, transition states, and stereochemistries. acs.org These studies show that primary enamine-mediated reactions often proceed through half-chair transition states stabilized by hydrogen bonding, leading to lower activation energies compared to secondary enamine-mediated pathways. acs.org The calculated free energy profiles can predict the favorability of different reaction pathways and the potential for side reactions. For example, high activation energies calculated for certain pathways can indicate that they are unlikely to occur under typical reaction conditions. researchgate.net

Table 1: Representative DFT Calculation Parameters for Related Systems

| Reaction Type | Level of Theory | Focus of Study | Reference |

| Hantzsch-like reaction | M062X/def2TZVP//B3LYP-D3/def-SVP | Transition state optimization, reaction energy barriers | researchgate.net |

| Amine-catalyzed aldol reaction | B3LYP/6-31G* with CPCM solvation | Mechanisms, transition states, stereochemistry | acs.org |

| Enamine formation | Not specified | Transition states for E/Z enamine formation | researchgate.net |

Computational Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential of Products)

The electronic structure of Isopropyl β-aminocrotonate and its reaction products dictates their reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that provide insights into the nucleophilic and electrophilic nature of a molecule. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and stability. researchgate.netmdpi.com

For the products of reactions involving Isopropyl β-aminocrotonate, such as dihydropyridines from the Hantzsch synthesis, DFT-based calculations of electronic properties are available. For instance, the electronic properties of dihydropyridine (B1217469) derivatives have been calculated using the M06-2X/def2-TZVP level of theory. researchgate.netcore.ac.ukorganic-chemistry.org These calculations can help in understanding the reactivity and potential biological activity of the synthesized molecules. researchgate.netcore.ac.ukorganic-chemistry.org

The Molecular Electrostatic Potential (MEP) is another valuable descriptor that helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. chemrxiv.org MEP surfaces can be calculated and visualized to understand the reactive behavior of molecules. For enamine intermediates, MEP calculations can highlight the nucleophilic character of the β-carbon, which is crucial for its reactions. chemrxiv.org

Table 2: Electronic Property Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify nucleophilic (negative potential) and electrophilic (positive potential) sites. chemrxiv.org |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the rates of chemical transformations and elucidating reaction mechanisms. For reactions involving Isopropyl β-aminocrotonate, such as the Hantzsch and Biginelli reactions, kinetic investigations have provided valuable insights into the rate-determining steps.

In the Biginelli reaction, the initial condensation of the aldehyde and urea (B33335) to form an N-acyliminium ion is often considered the rate-limiting step. nih.govnih.gov However, the exact mechanism and rate-determining step can be influenced by the specific reactants and reaction conditions. researchgate.netnih.gov Kinetic studies on the hydrolysis of enaminones, which are structurally related to Isopropyl β-aminocrotonate, have shown that the rate of hydrolysis is sensitive to the structure of the dicarbonyl compound used in their formation. researchgate.net A correlation between the hydrolysis rate and the pKa of the 1,3-dicarbonyl compound suggests that proton addition to the vinyl carbon is the rate-controlling step. researchgate.net

The Hantzsch synthesis has also been the subject of kinetic analysis. The reaction can be accelerated under various conditions, such as using microwave irradiation or in electrosprayed droplets, where reaction times can be significantly reduced. acs.org Monitoring the reaction progress over time allows for the determination of reaction rates and the identification of intermediates, further corroborating mechanistic proposals. acs.org For instance, studies on the base hydrolysis of α-amino acid esters, which share the ester functional group with Isopropyl β-aminocrotonate, have determined rate constants and activation parameters, providing a quantitative measure of their reactivity. nih.govgoogle.com

Table 3: Factors Influencing Reaction Rates in Related Systems

| Reaction | Influencing Factor | Observation | Reference |

| Biginelli Reaction | Catalyst | Lewis acids can increase reaction yields and shorten reaction times. | mdpi.com |

| Enaminone Hydrolysis | Structure of 1,3-dicarbonyl | The pKa of the dicarbonyl compound correlates with the hydrolysis rate. | researchgate.net |

| Hantzsch Synthesis | Reaction Conditions | Microwave irradiation and electrospray ionization can significantly accelerate the reaction. | acs.org |

| Base Hydrolysis of Amino Acid Esters | Metal Complex Catalyst | Palladium complexes can significantly catalyze the hydrolysis of the ester group. | nih.govgoogle.com |

Conformational Analysis and Stereochemical Control in β-Aminocrotonate Reactions

The stereochemical outcome of reactions involving Isopropyl β-aminocrotonate is intrinsically linked to its conformational preferences and the stereocontrol exerted during the reaction. The enamine moiety of Isopropyl β-aminocrotonate can exist in different conformations, and the relative stability of these conformers can influence the approach of electrophiles, thereby dictating the stereochemistry of the product.

Computational studies on related enamines have shown that different conformations can have small energy differences, and the preferred conformation can be influenced by the substituents and the reaction environment. researchgate.net For example, in tropane-derived enamines, DFT calculations have successfully predicted the facial selectivity of alkylation reactions based on the ground-state conformational bias of the enamine. researchgate.net

In the context of Michael additions, a common transformation for β-aminocrotonate esters, the stereoselectivity is highly dependent on the nature of the reactants and the catalyst. google.comnih.govnih.govtandfonline.com The addition of chiral imines to electrophilic alkenes has been shown to be highly stereocontrolled, with the stereochemical outcome being rationalized by a compact transition state where a hydrogen atom is transferred concertedly with the C-C bond formation. google.com The "endo" or "exo" approach of the reactants can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer. google.com

Role of Catalysis in Enhancing Selectivity and Efficiency (e.g., Organocatalysis, Phase-Transfer Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For transformations involving Isopropyl β-aminocrotonate, both organocatalysis and phase-transfer catalysis have emerged as powerful strategies.

Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to enantioselective Hantzsch-type reactions. nih.gov Chiral phosphoric acids, for instance, have been shown to be effective organocatalysts, providing access to enantioenriched dihydropyridines with good yields and excellent enantioselectivities. nih.gov These catalysts operate by activating the reactants through hydrogen bonding and facilitating the key bond-forming steps in a stereocontrolled manner. The use of chiral primary amines in organocatalytic Michael additions also demonstrates excellent stereocontrol. nih.govnih.gov

Phase-transfer catalysis (PTC) is another valuable technique, particularly for reactions involving reactants that are soluble in immiscible phases. In the context of the Hantzsch synthesis, PTC has been utilized to improve reaction efficiency. researchgate.netresearchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in an aqueous medium under microwave irradiation has been shown to lead to good yields and short reaction times for the synthesis of 1,4-dihydropyridines. researchgate.netresearchgate.net Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, where the chiral cation forms an ion pair with the enolate of the β-dicarbonyl compound, guiding the subsequent reaction with high stereoselectivity. core.ac.uk

Table 4: Catalytic Systems for Transformations Involving β-Aminocrotonate Analogs

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages | Reference(s) |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective Hantzsch Synthesis | High enantioselectivity, mild conditions | nih.gov |

| Organocatalysis | Chiral Primary Amines | Asymmetric Michael Addition | High stereocontrol | nih.govnih.gov |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Hantzsch Synthesis | Good yields, short reaction times, use of water as solvent | researchgate.netresearchgate.net |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric Alkylation | High enantioselectivity | core.ac.uk |

Spectroscopic Characterization Techniques for Understanding Isopropyl β Aminocrotonate Reactivity and Product Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights.nih.govchemicalbook.comchemicalbook.comdocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy is particularly valuable for studying isopropyl β-aminocrotonate due to its ability to provide precise information about the arrangement of hydrogen atoms within the molecule. The chemical shifts, signal integrations, and coupling patterns of the proton resonances allow for a comprehensive analysis of its structure.

Isopropyl β-aminocrotonate can exist in tautomeric forms, primarily the enamine and imine forms. ¹H NMR is a key tool for investigating this tautomerism in solution. The presence of distinct sets of signals for each tautomer can provide quantitative information about their relative populations under different conditions.

For the enamine tautomer of isopropyl β-aminocrotonate, the following proton signals would be expected:

A singlet for the vinyl proton (=CH-).

A broad singlet for the amine (-NH₂) protons. The chemical shift of these protons can be highly variable and is often influenced by solvent and concentration.

A septet for the isopropyl methine proton (-CH(CH₃)₂).

A doublet for the two equivalent isopropyl methyl protons (-CH(CH₃)₂).

A singlet for the methyl protons attached to the double bond (-C(CH₃)=).

The following table presents typical ¹H NMR chemical shifts for a closely related compound, ethyl 3-aminocrotonate, which serves as a good model for what would be expected for the isopropyl analog. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | 1.121-1.149 | Triplet | 7.0 |

| -CH₂- (ester) | 3.936-3.978 | Quartet | 7.0 |

| =CH- | 4.287 | Singlet | - |

| -C(CH₃)= | 1.807 | Singlet | - |

| -NH₂ | 6.918, 7.709 | Singlet (broad) | - |

Data for ethyl 3-aminocrotonate in DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in isopropyl β-aminocrotonate will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton and the identification of functional groups.

The expected ¹³C NMR spectrum of isopropyl β-aminocrotonate would show resonances for:

The carbonyl carbon of the ester group.

The two olefinic carbons of the C=C double bond.

The methine and methyl carbons of the isopropyl group.

The methyl carbon attached to the double bond.

The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the double-bonded oxygen atom. The following table provides expected chemical shift ranges for the carbon atoms in isopropyl β-aminocrotonate based on typical values for similar functional groups.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165-175 |

| =C-N | 150-160 |

| =C-H | 90-100 |

| -O-CH(CH₃)₂ | 65-75 |

| -CH(CH₃)₂ | 20-25 |

| -C(CH₃)= | 15-20 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Reaction Monitoring.mdpi.comcymitquimica.comdocbrown.infonist.gov

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule and for monitoring their changes during a chemical reaction. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

For isopropyl β-aminocrotonate, IR and Raman spectroscopy can be used to identify key functional groups such as the N-H bonds of the amine, the C=O bond of the ester, the C=C double bond, and the C-O and C-N single bonds. During a reaction, changes in the intensities or positions of these vibrational bands can indicate the consumption of reactants and the formation of products.

The following table summarizes the expected characteristic vibrational frequencies for isopropyl β-aminocrotonate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H (amine) | Stretching | 3200-3400 | Medium, broad |

| C-H (sp³ and sp²) | Stretching | 2850-3100 | Medium to strong |

| C=O (ester) | Stretching | 1690-1710 | Strong |

| C=C (conjugated) | Stretching | 1600-1650 | Medium to strong |

| N-H (amine) | Bending | 1550-1650 | Medium to strong |

| C-O (ester) | Stretching | 1100-1300 | Strong |

| C-N | Stretching | 1000-1250 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Intermediate Identification.chemicalbook.comsigmaaldrich.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For isopropyl β-aminocrotonate (molecular weight: 143.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 143. chemicalbook.com The fragmentation of this molecular ion would lead to the formation of various daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for esters and amines include the loss of small neutral molecules or radicals.

Expected fragmentation patterns for isopropyl β-aminocrotonate include:

Loss of the isopropyl group (-CH(CH₃)₂) leading to a peak at m/z 100.

Loss of the isopropoxy group (-OCH(CH₃)₂) leading to a peak at m/z 84.

Cleavage of the C-C bond adjacent to the nitrogen atom. sigmaaldrich.com

HRMS would allow for the precise determination of the masses of the molecular ion and its fragments, confirming the elemental formula of C₇H₁₃NO₂ and aiding in the identification of reaction intermediates.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₁₃NO₂]⁺ | 143 |

| [M - C₃H₇]⁺ | [C₄H₆NO₂]⁺ | 100 |

| [M - OC₃H₇]⁺ | [C₄H₆N]⁺ | 84 |

X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination of Complex Products.mdpi.comnih.gov

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While isopropyl β-aminocrotonate is a liquid at room temperature, this technique is invaluable for characterizing the solid products that may be formed from its reactions. chemicalbook.com

When isopropyl β-aminocrotonate is used as a precursor in the synthesis of more complex molecules, such as heterocycles, obtaining a single crystal of the product allows for its unambiguous structural determination. mdpi.comnih.gov The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the reaction mechanism and the properties of the product.

For example, in the synthesis of heterocyclic compounds from β-enaminone precursors, X-ray crystallography has been used to definitively establish the regioselectivity and stereoselectivity of the reactions. mdpi.com The analysis of the crystal packing can also reveal important information about non-covalent interactions, such as hydrogen bonding, which can influence the physical properties of the material.

Future Research Directions and Synthetic Opportunities for Isopropyl β Aminocrotonate

Expanding the Scope of Multicomponent Reactions to Access Novel Chemical Space

Isopropyl β-aminocrotonate is a key reactant in several multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. A primary area of future research lies in expanding the utility of this compound in well-established MCRs, such as the Hantzsch and Biginelli reactions, to generate libraries of structurally diverse heterocyclic compounds.

The Hantzsch synthesis of dihydropyridines (DHPs), a cornerstone of medicinal chemistry, traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). Isopropyl β-aminocrotonate can serve as a direct and stable source of the enamine component, simplifying the reaction setup and improving yields. Future work will likely explore the reaction of isopropyl β-aminocrotonate with a wider range of substituted aldehydes and β-dicarbonyl compounds to create novel DHP derivatives with potential therapeutic applications. For instance, the synthesis of 4-substituted-1,4-dihydropyridines can be achieved by reacting a substituted benzaldehyde (B42025) with an alkyl acetoacetate (B1235776) to form a benzylidene intermediate, which is then cyclized with an alkyl aminocrotonate like isopropyl β-aminocrotonate. google.com

Similarly, the Biginelli reaction, which produces dihydropyrimidones (DHPMs), can be diversified using isopropyl β-aminocrotonate. This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.org By employing isopropyl β-aminocrotonate, new substitution patterns on the resulting DHPM core can be accessed, leading to compounds with potentially enhanced biological activities. Research will likely focus on using novel catalysts and reaction conditions to broaden the substrate scope and improve the efficiency of these transformations. The exploration of new MCRs that can incorporate the unique reactivity of isopropyl β-aminocrotonate is another promising avenue for accessing novel chemical scaffolds.

Development of Asymmetric Catalytic Methodologies Utilizing Isopropyl β-Aminocrotonate

The development of asymmetric catalytic methods to produce chiral molecules is a major goal in modern organic synthesis. For isopropyl β-aminocrotonate, future research will be heavily focused on the development of enantioselective reactions to produce chiral β-amino esters and their derivatives, which are valuable building blocks for pharmaceuticals.

A key area of investigation will be the asymmetric hydrogenation of the carbon-carbon double bond in isopropyl β-aminocrotonate. This would provide direct access to optically active β-amino esters. The development of chiral transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, will be crucial for achieving high enantioselectivity. While the asymmetric hydrogenation of N-substituted β-amino ketones has been demonstrated, applying these methods to β-enamino esters like isopropyl β-aminocrotonate presents a new challenge and opportunity. epo.orgresearchgate.net The synthesis of chiral β-amino acid derivatives through catalytic enantioselective conjugate addition reactions to α,β-unsaturated carbonyl compounds is another promising approach. nih.gov

Furthermore, the development of catalytic asymmetric versions of the multicomponent reactions mentioned previously is a significant research direction. Chiral Brønsted acids or chiral metal complexes could be employed to control the stereochemical outcome of the Hantzsch and Biginelli reactions, yielding enantiomerically enriched dihydropyridines and dihydropyrimidones. The use of chiral ligands in copper-catalyzed hydroamination reactions also presents a viable strategy for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated esters. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic processes. For isopropyl β-aminocrotonate, future research will aim to develop more environmentally friendly and sustainable synthesis protocols. This includes the use of greener solvents, solvent-free reaction conditions, and recyclable catalysts.

One promising approach is the use of ultrasound irradiation in the synthesis of β-enamino esters. The reaction of β-keto esters with amines can be efficiently catalyzed by a small amount of acetic acid under solvent-free conditions using ultrasound, leading to high yields of the desired product. organic-chemistry.org The development of solid acid catalysts or recyclable catalysts, such as ytterbium triflate (Yb(OTf)₃) in the Biginelli reaction, can also contribute to greener processes by simplifying catalyst recovery and reuse. organic-chemistry.org

Moreover, the synthesis of isopropyl β-aminocrotonate itself can be made more sustainable. A patented method describes the synthesis from a ketene (B1206846) dimer and isopropyl alcohol, followed by a reaction with ammonia gas. This method is highlighted for its good quality, high yield, simple preparation, and low energy consumption and cost. google.com Another approach involves the reaction of isopropyl acetoacetate with ammonia, which can be performed under solvent-free conditions, further reducing the environmental impact. nih.gov The use of recyclable bases and the reduction of reaction times through optimized conditions are also key aspects of developing sustainable protocols. nih.gov

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The integration of synthetic processes with flow chemistry and automation offers significant advantages in terms of efficiency, safety, and scalability. For the synthesis of isopropyl β-aminocrotonate and its derivatives, these technologies represent a major area for future development.

Continuous flow synthesis has been shown to be a highly effective method for producing β-amino crotonates. A patented process describes a continuous flow synthesis that achieves a purity of over 99.98% and a yield greater than 93%. nih.govrsc.org This method involves reacting a base with an ester, optionally in the presence of an organic solvent, in a tubular reactor. nih.govrsc.org The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and reduced reaction times compared to traditional batch processes. nih.govrsc.org

Future research will likely focus on optimizing these flow processes further, for example, by developing solvent-free flow syntheses and integrating in-line purification and analysis techniques. nih.gov Automation can be coupled with flow chemistry to create fully automated systems for the synthesis and screening of libraries of compounds derived from isopropyl β-aminocrotonate. researchgate.net This high-throughput approach can accelerate the discovery of new molecules with desired properties, particularly in the context of drug discovery and materials science. The development of automated fast-flow peptide synthesis (AFPS) instrumentation demonstrates the potential for rapid, high-fidelity production of complex molecules, a principle that can be applied to the synthesis of various derivatives of isopropyl β-aminocrotonate.

Q & A

Q. What are the established synthetic routes for Isopropyl β-aminocrotonate, and how can reaction conditions be optimized?

Isopropyl β-aminocrotonate is synthesized via ammoniation of isopropyl acetoacetate . Methodological optimization includes varying ammonia stoichiometry, temperature (typically 20–40°C), and reaction duration. Purity can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via fractional distillation or recrystallization is recommended to achieve >95% purity. Researchers should report yield, solvent choice, and catalyst (if any) to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are essential for characterizing Isopropyl β-aminocrotonate?

Key techniques include:

- NMR Spectroscopy : For structural confirmation (e.g., δ 1.2–1.4 ppm for isopropyl protons, δ 5.2–5.5 ppm for the α,β-unsaturated ester moiety) .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : For molecular ion ([M+H]⁺ at m/z 144) and fragmentation pattern validation .

- HPLC/GC : To assess purity and quantify byproducts.

Q. How does Isopropyl β-aminocrotonate behave under varying storage conditions, and what stabilizers are effective?

The compound is sensitive to moisture and UV light due to its β-aminocrotonate moiety. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Photodegradation Assays : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to monitor degradation kinetics .

- Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage (N₂/Ar) are recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of Isopropyl β-aminocrotonate?

Discrepancies in melting points or solubility data often arise from impurities or measurement protocols. To address this:

- Perform differential scanning calorimetry (DSC) with high-purity samples.

- Use standardized solvents (e.g., USP-grade) for solubility tests.

- Compare results against computational predictions (e.g., COSMO-RS solvation models) .

- Document experimental conditions (e.g., heating rate, particle size) to ensure reproducibility .

Q. What advanced analytical methods are suitable for studying Isopropyl β-aminocrotonate’s reaction mechanisms?

- Isotopic Labeling : Use ¹⁵N-ammonia in synthesis to track nitrogen incorporation via NMR .

- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy.

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies .

- X-ray Crystallography : For crystal structure determination, if single crystals are obtainable .

Q. How can researchers design experiments to validate the bioactivity or catalytic role of Isopropyl β-aminocrotonate?

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods with appropriate controls (positive: donepezil; negative: DMSO) .

- Catalytic Screening : Evaluate its role as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) under inert conditions.

- Dose-Response Analysis : Use IC₅₀/EC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism) .

Q. What statistical approaches are critical for interpreting contradictory data in kinetic or thermodynamic studies?

- Error Analysis : Calculate propagated uncertainties for rate constants or ΔG values .

- Multivariate Regression : Identify confounding variables (e.g., solvent polarity, temperature) using software like R or Python’s SciPy.

- Bayesian Inference : To quantify confidence intervals for disputed parameters (e.g., activation entropy) .

Methodological Considerations

Q. How should researchers document synthetic procedures to meet academic reproducibility standards?

- Include detailed protocols in Supporting Information: reagent grades, equipment specifications (e.g., Schlenk line for air-sensitive steps), and characterization data for all intermediates .

- Adhere to IUPAC nomenclature and report yields as molar percentages .

- Disclose failed attempts (e.g., alternative catalysts or solvents) to guide future work .

Q. What ethical and safety protocols are essential when handling Isopropyl β-aminocrotonate?

- Conduct risk assessments for ammonia exposure (use fume hoods) and UV light hazards .

- Follow institutional guidelines for waste disposal (e.g., neutralization of basic byproducts).

- Include Material Safety Data Sheets (MSDS) in appendices for peer review .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | |

| Synthesis Yield (Optimized) | 78–85% (isopropyl acetoacetate base) | |

| UV λmax | 254 nm (in ethanol) | |

| Thermal Decomposition | 180–200°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.